

Application Notes & Protocols: Advanced NMR Characterization of Phosphonetetraglycosyl Ceramide

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Compound of Interest

Compound Name: *phosphonetetraglycosyl ceramide*

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Abstract

Phosphonoglycosphingolipids (PGSLs) are a unique class of lipids characterized by a stable carbon-phosphorus (C-P) bond, distinguishing them from their more common phosphate-containing counterparts. The **phosphonetetraglycosyl ceramide** isolated from marine organisms, such as the sea hare *Dolabella auricularia*, presents a significant analytical challenge due to its complex, multi-component structure. This guide provides a comprehensive overview and detailed protocols for the complete structural elucidation of **phosphonetetraglycosyl ceramide** using a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals engaged in complex natural product analysis.

Introduction: The Structural Challenge

The **phosphonetetraglycosyl ceramide** from *Dolabella auricularia* has been identified as 3-O-Me-Gal α 1-3(AEP-6Gal α 1-2)Gal β 1-4Glc β 1-1-ceramide[1][2]. This intricate structure comprises

four distinct moieties, each requiring specific NMR strategies for unambiguous assignment:

- **Ceramide Core:** A lipid backbone composed of a sphingoid base and a fatty acid, characterized by long aliphatic chains.
- **Tetraglycosyl Chain:** A branched oligosaccharide chain involving glucose, galactose, and a 3-O-methylated galactose.
- **Phosphonate Group:** A 2-aminoethylphosphonic acid (AEP) unit linked to a galactose residue. The C-P bond is a key feature.
- **Linkages & Stereochemistry:** The precise connectivity (glycosidic linkages) and anomeric configurations (α/β) of the sugars, as well as the attachment point of the AEP group.

The amphipathic nature of this molecule—possessing both a large, flexible hydrophobic lipid tail and a complex, hydrophilic phosphono-oligosaccharide head group—complicates sample preparation and can lead to spectral overlap and line broadening. A multi-nuclear, multi-dimensional NMR approach is therefore not just advantageous, but essential for complete characterization.^[3]

The NMR Strategy: A Multi-faceted Approach

The complete structural elucidation relies on a synergistic combination of 1D and 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together, they allow for the reconstruction of the entire molecule.

One-Dimensional (1D) NMR Experiments

- **^1H NMR:** This is the starting point for any analysis. It provides initial information on the types of protons present (anomeric, sugar ring, aliphatic, methyl), their relative quantities (integration), and their immediate electronic environment.^[4] The anomeric proton region (δ 4.2-5.5 ppm) is particularly diagnostic for identifying the number and type of sugar residues.
- **^{13}C NMR:** Provides a carbon count and identifies the chemical environment of each carbon atom. The anomeric carbon region (δ 95-110 ppm) is highly informative for determining the number of sugar units and their anomeric configurations.^{[5][6]}

- ^{31}P NMR: This is a crucial and highly specific experiment for this class of molecules. Since ^{31}P has 100% natural abundance and a high gyromagnetic ratio, this experiment is very sensitive.^{[7][8]} It provides a single, sharp signal for the phosphonate group, confirming its presence and providing information about its chemical environment, distinguishing it unequivocally from phosphate esters which resonate in a different region.^{[1][9]}

Two-Dimensional (2D) NMR Experiments

- COSY (Correlation Spectroscopy): Maps ^1H - ^1H scalar couplings, primarily over two to three bonds. This is the workhorse experiment for tracing proton-proton connectivities within each individual sugar ring, starting from the anomeric proton.^{[5][10]}
- TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to trace the entire spin system of a monosaccharide. By irradiating the anomeric proton, one can often identify all the protons belonging to that specific sugar residue, which is invaluable for overcoming spectral overlap.^{[11][12]}
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.^[13] This experiment is essential for assigning the ^{13}C spectrum based on the more easily assigned ^1H spectrum and provides a highly resolved map of all C-H pairs.^{[5][11]}
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.^{[13][14]} These correlations are used to piece the puzzle together by identifying connectivities between the individual units:
 - Across glycosidic linkages (e.g., H-1 of one sugar to C-4 of the next).
 - From the sugar chain to the ceramide (e.g., H-1 of Glc to C-1 of the ceramide).
 - From the AEP moiety to the sugar it's attached to (e.g., protons on the AEP ethyl group to C-6 of the galactose).

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical for amphipathic molecules. The solvent must solubilize both the lipid tails and the polar headgroup to yield high-resolution spectra.

Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice due to its high polarity, which effectively solvates the sugar and phosphonate moieties.[3][15] A small percentage of D_2O can sometimes be added to improve solubility and exchange labile amide and hydroxyl protons, although this will cause their signals to disappear from the 1H spectrum.[4]

Methodology:

- **Sample Quantity:** Weigh approximately 5-10 mg of the purified **phosphonotetraglycosyl ceramide**. This amount is generally sufficient for a full suite of 2D NMR experiments on a modern high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe.
- **Solvent:** Use high-purity deuterated dimethyl sulfoxide (DMSO- d_6 , $\geq 99.9\%$ D).
- **Dissolution:** Dissolve the sample in 0.5 mL of DMSO- d_6 in a clean, dry vial. Gentle warming (to ~ 40 - $50^\circ C$) and vortexing can aid dissolution.
- **Filtration:** To remove any particulate matter which can severely degrade spectral quality, filter the sample directly into a clean, high-quality 5 mm NMR tube.[15] A Pasteur pipette with a small, tightly packed plug of glass wool is effective.
- **Final Volume:** Ensure the final sample height in the NMR tube is approximately 4.5-5 cm.

Protocol 2: NMR Data Acquisition

Rationale: Data should be acquired on a high-field spectrometer (≥ 600 MHz) to achieve the best possible signal dispersion, which is crucial for resolving the crowded sugar region of the spectrum. Temperature should be precisely controlled (e.g., at 298 K or 303 K) to ensure spectral consistency between experiments.

Experiment	Purpose	Key Acquisition Parameters
^1H (1D)	Initial overview, signal integration, anomeric proton identification.	Spectral Width: ~12 ppm; Acquisition Time: ~3-4 s; Relaxation Delay: 2 s.
^{13}C (1D)	Carbon count, identification of anomeric carbons and carbonyls.	Spectral Width: ~220 ppm; Proton decoupled; Relaxation Delay: 2-3 s.
^{31}P (1D)	Confirmation and analysis of the phosphonate group.	Spectral Width: ~100 ppm; Proton decoupled; Relaxation Delay: 5 s.
gCOSY	Trace ^2J and ^3J H-H couplings within each monosaccharide.	Gradient-selected; Data points: 2048 (F2) x 512 (F1); Spectral width matched to ^1H .
TOCSY	Correlate all protons within a single sugar spin system.	Mixing time: 80-100 ms to allow magnetization transfer through the spin system.
gHSQC	Correlate all protons to their directly attached carbons (^1JCH).	Edited HSQC can differentiate CH/CH ₃ from CH ₂ signals.[13]
gHMBC	Establish long-range (^2JCH , ^3JCH) connectivities between structural units.	Optimized for long-range coupling of ~8 Hz; Relaxation delay: 1.5-2.0 s.[13]

Protocol 3: Data Processing and Analysis

Rationale: Proper data processing is essential to maximize the information obtained from the raw data. A consistent processing workflow should be applied to all spectra for accurate comparison.

Methodology:

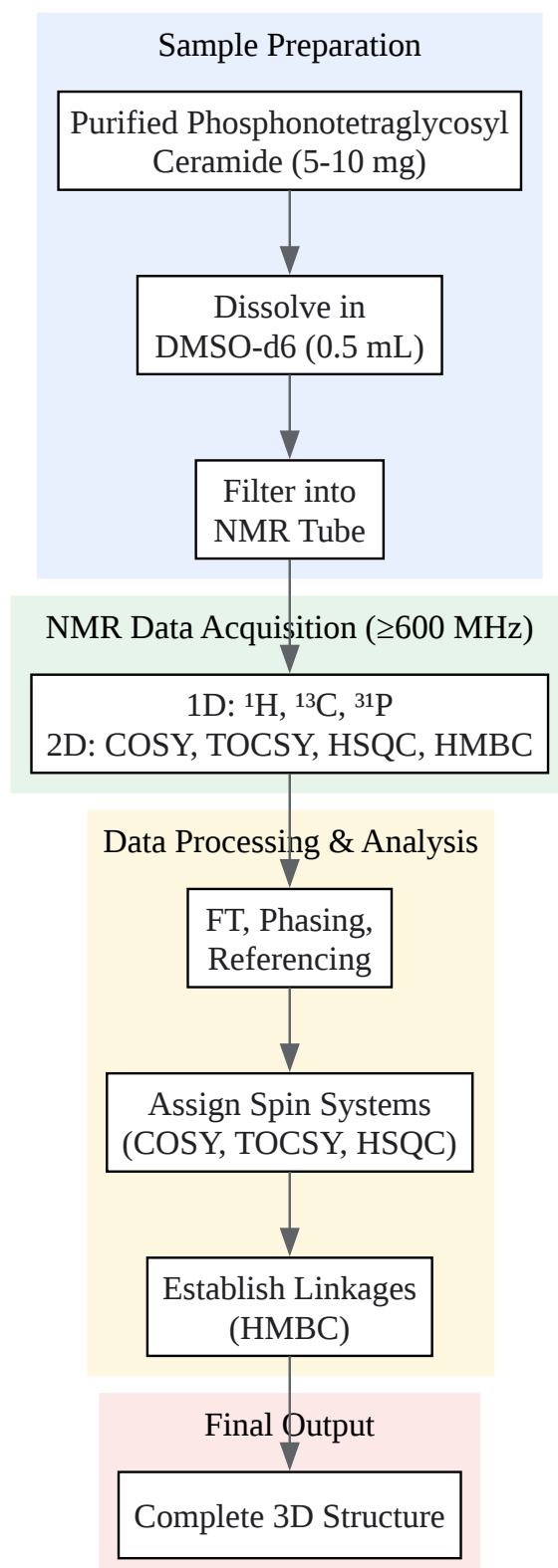
- Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

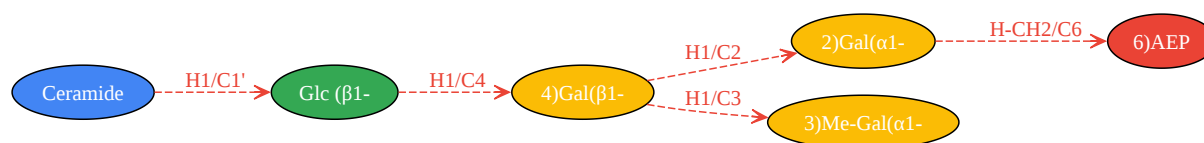
- Phasing: Manually phase correct all spectra (both dimensions for 2D data) to ensure pure absorption lineshapes.
- Baseline Correction: Apply an automatic polynomial baseline correction to all spectra to ensure a flat baseline, which is critical for accurate integration.
- Referencing: Calibrate the ^1H and ^{13}C spectra using the residual solvent signal of DMSO- d_6 ($\delta\text{H} \approx 2.50$ ppm, $\delta\text{C} \approx 39.52$ ppm).[12] For the ^{31}P spectrum, reference externally to 85% H_3PO_4 at 0 ppm.[8]
- Analysis:
 - Begin by identifying the anomeric proton signals in the 1D ^1H spectrum.
 - Use the HSQC spectrum to identify the corresponding anomeric carbon signals.
 - Starting from each anomeric proton, use the COSY and TOCSY spectra to "walk through" the spin system of each sugar residue, assigning all protons within that ring.
 - Use the assigned proton signals and the HSQC spectrum to assign the attached carbons for each sugar.
 - Critically, analyze the HMBC spectrum to find cross-peaks that link the different residues together, confirming the sequence and linkage positions (e.g., a cross-peak between H-1 of Gal and C-4 of Glc confirms a Gal(1 → 4)Glc linkage).
 - Identify the signals from the ceramide backbone (amide NH, vinyl protons, long methylene chains) and the AEP moiety (methylene groups adjacent to N and P).
 - Use HMBC to connect the Glc to the ceramide, the AEP to the terminal Gal, and the two galactose branches together.

Data Visualization & Interpretation

Visualizing the connectivity is key to solving the structure. The following diagrams illustrate the logical workflow and the expected key correlations.

Experimental Workflow





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Caption: Expected key HMBC correlations for assembling the molecular backbone.

Summary of Expected NMR Data

The following table summarizes the characteristic chemical shift regions for the different components of the molecule. Actual values will depend on the specific solvent and temperature conditions.

Molecular Moiety	Nucleus	Characteristic Signal(s)	Approximate Chemical Shift (δ ppm)
Ceramide	^1H	Amide NH	8.0 - 8.5
Vinyl (sphingosine)	5.4 - 5.8		
Aliphatic chain (CH_2) _n	1.2 - 1.4		
^{13}C	Amide C=O	170 - 175	
Glycosyl Chain	^1H	Anomeric Protons (H-1)	4.2 - 5.5
Sugar Ring Protons	3.2 - 4.5		
3-O-Methyl Protons	~3.4		
^{13}C	Anomeric Carbons (C-1)	95 - 110	
Sugar Ring Carbons	60 - 85		
3-O-Methyl Carbon	~58		
AEP Moiety	^1H	-CH ₂ -N	~3.1
-CH ₂ -P	~2.0		
^{31}P	C-P	15 - 25	

Conclusion

The structural characterization of complex natural products like **phosphonotetraglycosyl ceramide** is a non-trivial task that requires a systematic and multi-pronged analytical approach. The protocols and strategies outlined in this guide, centered around a core suite of 1D and 2D NMR experiments, provide a robust framework for achieving complete and unambiguous structural assignment. By carefully executing these experiments and logically interpreting the resulting correlation data, researchers can confidently elucidate the structure of this and other related phosphonoglycosphingolipids, paving the way for a deeper understanding of their biological roles and potential as therapeutic agents.

References

- MDPI. (2025, May 8). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization.
- NCBI Bookshelf. (2018, September 18). Structural Analysis of Glycans - Essentials of Glycobiology.
- Taylor & Francis Online. (2006, December 5). Structure Determination of Glycolipids Using Two Dimensional Proton NMR Spectroscopy: Globoside.
- Lacoste, A. M., et al. (1993, August 1). Stereochemistry of the reaction catalysed by 2-aminoethylphosphonate aminotransferase. A ¹H-NMR study. European Journal of Biochemistry. Available from: [\[Link\]](#)
- PubMed. (2007, June 11). Structural elucidation of a 3-O-methyl-D-galactose-containing neutral polysaccharide from the fruiting bodies of *Phellinus igniarius*. Available from: [\[Link\]](#)
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [\[Link\]](#)
- ScienceOpen. Production of α-galactosylceramide by a prominent member of the human gut microbiota. Available from: [\[Link\]](#)
- PubMed. (2000, February 25). Complete ¹H and ¹³C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney. Available from: [\[Link\]](#)
- ResearchGate. (2007, February). Drawing of 2-aminoethyl phosphonic acid (AEP) and 2-aminoethyl phosphate. Available from: [\[Link\]](#)
- Matsubara, T., & Hayashi, A. (1993, February 10). Occurrence of **phosphonotetraglycosyl ceramide** in the sea hare *Dolabella auricularia*. *Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism*. Available from: [\[Link\]](#)
- Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [\[Link\]](#)
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [\[Link\]](#)
- MDPI. (2024, December 31). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available

from: [\[Link\]](#)

- Springer. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. Available from: [\[Link\]](#)
- PubMed. (2003, April 15). A novel antimicrobial peptide from the sea hare *Dolabella auricularia*. Available from: [\[Link\]](#)
- Organomation. NMR Sample Preparation: The Complete Guide. Available from: [\[Link\]](#)
- PubMed. (2020, April 29). ³¹P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Available from: [\[Link\]](#)
- Semantic Scholar. (2021, May 31). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Available from: [\[Link\]](#)
- Wikipedia. Phosphorus-31 nuclear magnetic resonance. Available from: [\[Link\]](#)
- MDPI. (2024, May 17). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Available from: [\[Link\]](#)
- ResearchGate. ¹H NMR data (δ and J values) of compound 1 and synthetic ceramide in C 5 D 5 N. Available from: [\[Link\]](#)
- PubMed. (2000, February 25). Complete ¹H and ¹³C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney. Available from: [\[Link\]](#)
- SpringerLink. Principles of multiparametric optimization for phospholipidomics by ³¹P NMR spectroscopy. Available from: [\[Link\]](#)
- ResearchGate. ³¹P NMR Spectroscopy of Phospholipids: From Micelles to Membranes | Request PDF. Available from: [\[Link\]](#)
- ResearchGate. ¹H NMR spectra of ceramide in chloroform (red) and upon the addition of 0.6 water molecules (Cer-0.6; blue). Available from: [\[Link\]](#)

- PubMed. (1993, February 10). Occurrence of **phosphonetetraglycosyl ceramide** in the sea hare *Dolabella auricularia*. Available from: [[Link](#)]
- JCGGDB. Determination of glycan structure by NMR. Available from: [[Link](#)]
- PubMed. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from *Rhizobium etli* CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. Available from: [[Link](#)]

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Sources

1. Occurrence of phosphonetetraglycosyl ceramide in the sea hare *Dolabella auricularia* - PubMed [pubmed.ncbi.nlm.nih.gov]
2. NMR Solvents [sigmaaldrich.com]
3. ¹H-NMR and EPR studies on met-azido and met-imidazole *Dolabella auricularia* myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
5. selleckchem.com [selleckchem.com]
6. waters.com [waters.com]
7. (2-Aminoethyl)phosphonic acid(2041-14-7) ¹H NMR spectrum [chemicalbook.com]
8. scienceopen.com [scienceopen.com]
9. researchgate.net [researchgate.net]
10. Complete ¹H and ¹³C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
12. tandfonline.com [tandfonline.com]
13. researchgate.net [researchgate.net]

- [14. web.pdx.edu \[web.pdx.edu\]](http://web.pdx.edu)
- [15. Stereochemistry of the reaction catalysed by 2-aminoethylphosphonate aminotransferase. A 1H-NMR study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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